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Introduction
Enasidenib mesylate (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of

mutated isocitrate dehydrogenase 2 (IDH2).[1][2][3] Mutations in the IDH2 gene, primarily at

residues R140 and R172, are found in approximately 8-19% of patients with acute myeloid

leukemia (AML).[4] These mutations lead to a neomorphic enzymatic activity, converting α-

ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6] Elevated levels

of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA

demethylases, leading to epigenetic dysregulation and a block in hematopoietic differentiation.

[3][6] Enasidenib selectively targets these mutant IDH2 enzymes, leading to a reduction in 2-

HG levels and subsequent induction of myeloid differentiation.[5][7] This document provides

detailed protocols for the in vitro application of Enasidenib Mesylate on AML cell lines.

Mechanism of Action
Enasidenib allosterically binds to and inhibits the mutant IDH2 enzyme, preventing the

reduction of α-KG to 2-HG.[8] This leads to a significant decrease in intracellular 2-HG levels,

which in turn restores the function of α-KG-dependent dioxygenases.[6] The restoration of

normal epigenetic regulation lifts the block on hematopoietic differentiation, inducing AML

blasts to mature into functional myeloid cells.[5] Notably, Enasidenib's primary mechanism is

not cytotoxic; it promotes cellular differentiation rather than inducing apoptosis.[9]
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Figure 1: Enasidenib's mechanism of action in IDH2-mutant AML.

Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Enasidenib Mesylate against

various IDH2-mutant enzymes and cell lines.

Enzyme IC50 (nM) Reference

IDH2 R140Q 100 [2]

IDH2 R172K 400 [2]

IDH2 R140Q homodimer 100 (at 16h) [3]

IDH2 R140Q/WT heterodimer 30 [3]

IDH2 R172K/WT heterodimer 10 [3]
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Cell Line Assay Endpoint Value Reference

TF-1 (IDH2-

R140Q)
Differentiation - Induced [10]

Primary AML

Blasts (IDH2-

R140Q/R172K)

Proliferation - Inhibited [10]

Primary AML

Blasts (IDH2-

R140Q)

2-HG Reduction - >90% [6]

Experimental Protocols
Cell Culture and Drug Preparation
Recommended AML Cell Lines:

TF-1 (ATCC CRL-2003): An erythroleukemia cell line that can be engineered to express

mutant IDH2.[10]

Primary AML patient samples: With confirmed IDH2 R140 or R172 mutations.

Culture Conditions:

Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1%

Penicillin-Streptomycin, and for TF-1 cells, 2 ng/mL of recombinant human GM-CSF.

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Passage cells every 2-3 days to maintain logarithmic growth.

Enasidenib Mesylate Preparation:

Prepare a 10 mM stock solution of Enasidenib Mesylate in DMSO.

Store the stock solution in aliquots at -20°C.
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For experiments, dilute the stock solution in culture medium to the desired final

concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid

solvent-induced toxicity.

Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.

Seed AML cells in a
96-well plate

Add serial dilutions
of Enasidenib

Incubate for 72-96 hours

Add MTS reagent

Incubate for 1-4 hours

Read absorbance at 490 nm

Click to download full resolution via product page

Figure 2: Workflow for the MTS-based cell viability assay.

Materials:
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AML cell suspension

96-well clear-bottom microplates

Enasidenib Mesylate working solutions

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

Plate reader

Procedure:

Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.

Add 100 µL of Enasidenib working solutions at 2x the final desired concentrations (e.g.,

ranging from 0.01 µM to 10 µM). Include a vehicle control (DMSO).

Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

Add 20 µL of MTS reagent to each well.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures for

flow cytometry.[8][11][12]

Materials:

Treated and untreated AML cells

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)
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Flow cytometer

Procedure:

Culture AML cells with and without various concentrations of Enasidenib for 48-72 hours.

Harvest 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.

Wash the cells once with cold PBS.

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Viable cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Myeloid Differentiation Assay (Flow Cytometry)
This protocol is designed to assess the induction of myeloid differentiation markers.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat AML cells with
Enasidenib for 7-14 days

Harvest and wash cells

Block Fc receptors

Stain with fluorescently
conjugated antibodies

(CD11b, CD14)

Analyze by flow cytometry

Click to download full resolution via product page

Figure 3: Workflow for the myeloid differentiation assay.

Materials:

Treated and untreated AML cells

FACS buffer (PBS with 2% FBS)

Fc block reagent

Fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b-

PE, CD14-APC).[13]

Flow cytometer

Procedure:
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Culture AML cells with Enasidenib (e.g., 1 µM) or vehicle control for 7-14 days, replenishing

the medium and drug every 3-4 days.

Harvest approximately 1 x 10⁶ cells per sample and wash with FACS buffer.

Resuspend cells in 100 µL of FACS buffer containing Fc block and incubate for 10 minutes at

4°C.

Add the recommended concentrations of anti-CD11b and anti-CD14 antibodies.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

Resuspend the cells in 300-500 µL of FACS buffer.

Analyze the samples using a flow cytometer to quantify the percentage of CD11b+ and

CD14+ cells.

2-Hydroxyglutarate (2-HG) Measurement
This protocol provides a general workflow for measuring intracellular 2-HG levels using a

commercially available colorimetric or fluorometric assay kit or by LC-MS.[14][15]

Materials:

Treated and untreated AML cells

2-HG Assay Kit or access to an LC-MS facility

Reagents for cell lysis (as per kit instructions or LC-MS protocol)

Procedure using an Assay Kit:

Culture AML cells with Enasidenib or vehicle control for 24-72 hours.

Harvest a sufficient number of cells (typically 1-2 x 10⁶) and wash with cold PBS.

Lyse the cells according to the assay kit's protocol.
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Perform the assay following the manufacturer's instructions, which typically involves an

enzymatic reaction that leads to a colorimetric or fluorometric output.

Measure the signal using a plate reader.

Calculate the 2-HG concentration based on a standard curve.

Procedure for LC-MS:

Culture and harvest cells as described above.

Extract metabolites using a suitable solvent (e.g., 80% methanol).

Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) to separate and

quantify D-2-HG.[14][15]

Conclusion
Enasidenib Mesylate is a targeted therapy that effectively induces differentiation in IDH2-

mutant AML cells by inhibiting the production of the oncometabolite 2-HG. The protocols

provided in this document offer a framework for the in vitro investigation of Enasidenib's effects

on AML cell lines, enabling researchers to further explore its mechanism of action and potential

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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